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Compound of Interest

Compound Name: Rogaratinib

Cat. No.: B610551 Get Quote

For researchers, scientists, and drug development professionals, understanding the drug-drug

interaction (DDI) profile of an investigational compound like Rogaratinib is critical for designing

safe and effective clinical studies. This technical support center provides troubleshooting

guidance and frequently asked questions (FAQs) regarding the DDI studies of Rogaratinib.

Disclaimer: The development of Rogaratinib was discontinued by Bayer. As a result, publicly

available information on its comprehensive drug-drug interaction profile is limited. This guide

summarizes the available information and provides standardized protocols for assessing DDI

potential.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for
Rogaratinib?
In vitro studies have indicated that Rogaratinib is primarily metabolized by the cytochrome

P450 enzyme CYP3A4, with a minor contribution from CYP2C9[1]. The potential for other

metabolic pathways has not been extensively reported in publicly available literature.

Q2: What is the potential for Rogaratinib to be a victim
of drug-drug interactions?
Given that Rogaratinib is a substrate of CYP3A4, there is a significant potential for its plasma

concentrations to be altered when co-administered with strong inhibitors or inducers of this
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enzyme.

Strong CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors (e.g.,

ketoconazole, itraconazole, clarithromycin) would be expected to increase Rogaratinib
exposure, potentially leading to an increased risk of adverse events.

Strong CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g.,

rifampin, carbamazepine, St. John's Wort) could significantly decrease Rogaratinib's plasma

concentrations, potentially reducing its therapeutic efficacy.

Clinical trial protocols for Rogaratinib recommended avoiding the concomitant use of strong

inhibitors and inducers of CYP3A4[2][3].

Q3: What is the potential for Rogaratinib to be a
perpetrator of drug-drug interactions?
The potential for Rogaratinib to act as an inhibitor or inducer of CYP enzymes or as an

inhibitor of drug transporters has been a consideration in its clinical development.

CYP Inhibition/Induction: Specific in vitro data on the inhibitory (IC50 values) or inductive

potential of Rogaratinib on major CYP enzymes are not publicly available.

Transporter Inhibition: Clinical trial protocols have advised caution when co-administering

Rogaratinib with sensitive substrates of P-glycoprotein (P-gp), Breast Cancer Resistance

Protein (BCRP), and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2K)[3]. This

suggests a potential for Rogaratinib to inhibit these transporters, which could lead to

increased plasma concentrations of co-administered substrate drugs.

Q4: Have any clinical drug-drug interaction studies been
conducted with Rogaratinib?
While formal DDI studies with detailed pharmacokinetic data are not available in the public

domain, some clinical trial information provides insights. A study of Rogaratinib in combination

with fulvestrant and palbociclib reported no new emergent toxicities from drug-drug

interactions, though specific pharmacokinetic data were not provided[4].
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Troubleshooting Experimental Design
Problem: Unexpected variability in Rogaratinib plasma
concentrations in a preclinical or clinical study.
Possible Cause: Concomitant medication use affecting CYP3A4 activity.

Troubleshooting Steps:

Review Co-medications: Scrutinize the list of all concomitant medications for known CYP3A4

inhibitors or inducers.

Dietary and Herbal Supplements: Investigate the use of any herbal supplements (e.g., St.

John's Wort) or dietary factors (e.g., grapefruit juice) that can modulate CYP3A4 activity.

Pharmacogenetic Considerations: While not specifically reported for Rogaratinib, genetic

polymorphisms in CYP3A4 or CYP2C9 could contribute to inter-individual variability in its

metabolism.

Data on Rogaratinib Drug-Drug Interaction Potential
Table 1: In Vitro Metabolism of Rogaratinib

Parameter Description

Primary Metabolizing Enzyme CYP3A4[1]

Minor Metabolizing Enzyme CYP2C9[1]

Table 2: In Vitro CYP Inhibition and Induction Potential of Rogaratinib
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CYP Isoform Inhibition (IC50)
Induction (EC50/Fold-
change)

CYP1A2 Not Available Not Available

CYP2B6 Not Available Not Available

CYP2C8 Not Available Not Available

CYP2C9 Not Available Not Available

CYP2C19 Not Available Not Available

CYP2D6 Not Available Not Available

CYP3A4 Not Available Not Available

Table 3: In Vitro Transporter Interaction Potential of Rogaratinib

Transporter Substrate Potential Inhibition Potential (IC50)

P-gp Potential (Implied) Potential (Implied)[3]

BCRP Potential (Implied) Potential (Implied)[3]

OATP1B1 Not Available Not Available

OATP1B3 Not Available Not Available

OAT1 Not Available Not Available

OAT3 Not Available Not Available

OCT2 Not Available Not Available

MATE1 Potential (Implied) Potential (Implied)[3]

MATE2K Potential (Implied) Potential (Implied)[3]

Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
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Objective: To determine the direct and time-dependent inhibitory potential of Rogaratinib on

major human CYP enzymes.

Methodology:

System: Human liver microsomes (pooled from multiple donors) or recombinant human CYP

enzymes.

Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for

CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-

mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

Incubation:

Direct Inhibition: Pre-incubate Rogaratinib at various concentrations with the enzyme

system and NADPH for a short period before adding the probe substrate.

Time-Dependent Inhibition (TDI): Pre-incubate Rogaratinib with the enzyme system and

NADPH for various time points (e.g., 0, 15, 30 minutes) before adding the probe substrate.

Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.

Data Analysis: Calculate the IC50 value for direct inhibition and the k_inact and K_I values

for time-dependent inhibition.

Protocol 2: In Vitro Transporter Inhibition Assay
Objective: To evaluate the inhibitory potential of Rogaratinib on key uptake and efflux

transporters.

Methodology:

System: Use cell lines overexpressing the transporter of interest (e.g., Caco-2 for P-gp and

BCRP, HEK293-OATP1B1, HEK293-MATE1).

Substrates: Utilize specific probe substrates for each transporter (e.g., digoxin for P-gp,

estrone-3-sulfate for BCRP, metformin for MATE1).
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Incubation: Incubate the cells with the probe substrate in the presence and absence of

various concentrations of Rogaratinib.

Analysis: Measure the intracellular accumulation (for uptake transporters) or the transport

across a cell monolayer (for efflux transporters) of the probe substrate using an appropriate

analytical method (e.g., scintillation counting for radiolabeled substrates, LC-MS/MS).

Data Analysis: Determine the IC50 value of Rogaratinib for the inhibition of each

transporter.
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Click to download full resolution via product page

Caption: Rogaratinib's metabolic pathway and potential DDIs.
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Caption: Workflow for investigating drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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